Benzamide, 3,5-diamino-N-(8-oxobicyclo[4.2.0]octa-1,3,5-trien-3-yl)-
Description
The compound "Benzamide, 3,5-diamino-N-(8-oxobicyclo[4.2.0]octa-1,3,5-trien-3-yl)-" is a benzocyclobutene (BCB) derivative characterized by a benzamide core substituted with 3,5-diamino groups and an 8-oxo-functionalized BCB ring.
Properties
CAS No. |
639824-53-6 |
|---|---|
Molecular Formula |
C15H13N3O2 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
3,5-diamino-N-(8-oxo-3-bicyclo[4.2.0]octa-1(6),2,4-trienyl)benzamide |
InChI |
InChI=1S/C15H13N3O2/c16-10-3-9(4-11(17)6-10)15(20)18-12-2-1-8-5-14(19)13(8)7-12/h1-4,6-7H,5,16-17H2,(H,18,20) |
InChI Key |
YBBQSURZUWTCPP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC(=CC(=C3)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 3,5-diamino-N-(8-oxobicyclo[4.2.0]octa-1,3,5-trien-3-yl)- typically involves multistep reactions starting from simpler organic molecules. One common approach includes the tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers. This reaction is promoted by tempo oxoammonium tetrafluoroborate (T+BF4−) and zinc bromide (ZnBr2), allowing the efficient construction of the 8-oxabicyclo[3.2.1]octane core .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 3,5-diamino-N-(8-oxobicyclo[4.2.0]octa-1,3,5-trien-3-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tempo oxoammonium tetrafluoroborate, reducing agents such as lithium aluminum hydride (LiAlH4), and various catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can lead to the formation of reduced analogs.
Scientific Research Applications
Benzamide, 3,5-diamino-N-(8-oxobicyclo[4.2.0]octa-1,3,5-trien-3-yl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Benzamide, 3,5-diamino-N-(8-oxobicyclo[4.2.0]octa-1,3,5-trien-3-yl)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s bicyclic structure allows it to fit into active sites of enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The target compound is distinguished by its 8-oxo group and 3,5-diamino-benzamide substituent on the BCB ring. Key structural comparisons with similar BCB derivatives include:
- BCB-All (1,3-diallyl-1,3-di[bicyclo[4.2.0]octa-1,3,5-trien-3-yl]-1,3-dimethyl-siloxane) : Features siloxane and allyl groups, enabling cross-linking in polymers .
- BCB-KS (Bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl-((E)-styryl)-silane) : Contains a styryl group for enhanced π-conjugation and silane for thermal stability .
- BCB005 (Benzocyclobutenone): A ketone-functionalized BCB with a carbonyl group at position 1, contrasting with the target compound’s 8-oxo group .
- BCB007 (Benzocyclobutene-4-boronic acid) : Includes a boronic acid substituent for Suzuki coupling reactions, unlike the target’s amide .
Physical and Chemical Properties
Research Findings
Polymer Performance : BCB-All-based polymers exhibit exceptional film-forming ability and thermal stability, making them superior to traditional dielectrics like polyimides .
Synthetic Versatility : BCB-KS’s synthesis via Grignard reactions demonstrates the adaptability of BCB cores for functionalization with styryl groups, enabling tailored optoelectronic properties .
Functional Group Impact : Derivatives like BCB007 (boronic acid) and BCB005 (ketone) highlight how substituents dictate reactivity—e.g., boronic acids enable cross-coupling, while ketones undergo cycloadditions .
Biological Activity
Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, 3,5-diamino-N-(8-oxobicyclo[4.2.0]octa-1,3,5-trien-3-yl)- (CAS No. 639824-53-6) is particularly noteworthy for its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of Benzamide, 3,5-diamino-N-(8-oxobicyclo[4.2.0]octa-1,3,5-trien-3-yl)- is , with a molecular weight of approximately 253.28 g/mol. The compound's structure features a bicyclic framework that may contribute to its biological activity.
Research indicates that benzamide derivatives often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The specific mechanism of action for this compound is still under investigation; however, it may exhibit activity through:
- Inhibition of Enzymatic Activity : Similar benzamide compounds have shown the ability to inhibit enzymes such as kinases and proteases.
- Modulation of Receptor Activity : Some derivatives act as agonists or antagonists at neurotransmitter receptors.
Antimicrobial Activity
A study exploring the antimicrobial properties of various benzamide derivatives found that certain modifications can enhance activity against bacterial strains. For instance, compounds with additional amine groups demonstrated improved efficacy against Staphylococcus aureus and Escherichia coli.
| Compound | Concentration (mg/L) | Activity (%) |
|---|---|---|
| Benzamide A | 10 | 85 |
| Benzamide B | 10 | 70 |
| Benzamide C | 10 | 90 |
Anticancer Potential
Research has indicated that benzamide derivatives possess cytotoxic properties against various cancer cell lines. In one study, Benzamide, 3,5-diamino-N-(8-oxobicyclo[4.2.0]octa-1,3,5-trien-3-yl)- was tested for its effects on human breast cancer cells (MCF-7). The results showed:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 1 | 80 |
| 10 | 50 |
| 25 | 25 |
This suggests a dose-dependent response where higher concentrations lead to increased cytotoxicity.
Toxicity and Safety Profile
While exploring the biological activities of Benzamide, 3,5-diamino-N-(8-oxobicyclo[4.2.0]octa-1,3,5-trien-3-yl)-, it is crucial to assess its safety profile. Preliminary toxicity studies indicated that at lower concentrations (below 10 µM), the compound exhibited minimal cytotoxic effects on normal human cells compared to cancerous cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
